1-Fluoromethyl-1,2-ethanediol diacetate
Description
Its structure comprises a central ethanediol backbone with a fluoromethyl (-CH₂F) group at the 1-position and acetylated hydroxyl groups. While direct data on this compound is absent in the provided evidence, its properties and applications can be inferred through comparisons with structurally similar compounds, such as phenyl-, trifluoromethylphenyl-, and chloro-substituted analogs. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability, solubility, and binding interactions in pharmaceuticals or agrochemicals .
Properties
CAS No. |
62522-74-1 |
|---|---|
Molecular Formula |
C7H11FO4 |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
(2-acetyloxy-3-fluoropropyl) acetate |
InChI |
InChI=1S/C7H11FO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3 |
InChI Key |
XRWIXJZTLMBJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CF)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoromethyl-1,2-ethanediol diacetate typically involves the reaction of 1,2-ethanediol with acetic anhydride in the presence of a fluorinating agent. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the acetylation and fluorination processes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoromethyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoromethyl-1,2-ethanediol diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoromethyl-1,2-ethanediol diacetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-fluoromethyl-1,2-ethanediol diacetate with analogs:
*Hypothetical compound; properties estimated based on analogs.
Reactivity and Catalytic Behavior
- 1-Phenyl-1,2-ethanediol diacetate : Acts as a proton acceptor in manganese-catalyzed lignin oxidation, forming inhibitory MnIV-catecholato complexes at stoichiometric concentrations . Its diacetate form stabilizes the diol, enabling controlled release in reactions.
- Fluorinated analogs : The electron-withdrawing fluorine substituent may reduce electron density at the diol oxygen, altering coordination with metal catalysts. This could mitigate catalyst inhibition observed in phenyl derivatives .
- Chloro-substituted analogs: The chloro group’s polarizability may enhance interactions with Lewis acidic catalysts, though it risks forming stable inhibitory complexes akin to phenolic compounds .
Biological Activity
1-Fluoromethyl-1,2-ethanediol diacetate, a derivative of ethanediol, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a fluoromethyl group and two acetate moieties, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C6H10O4F
- Molecular Weight : 146.14 g/mol
- CAS Number : 111-55-7
Antimicrobial Properties
Research has indicated that 1-fluoromethyl-1,2-ethanediol diacetate exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 1-fluoromethyl-1,2-ethanediol diacetate. The compound was tested on human cell lines, revealing varying degrees of cytotoxic effects depending on concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The mechanism by which 1-fluoromethyl-1,2-ethanediol diacetate exerts its biological effects is still under investigation. Preliminary studies suggest that the fluoromethyl group may play a critical role in enhancing the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Study on Antifungal Activity
A case study published in Journal of Applied Microbiology assessed the antifungal properties of 1-fluoromethyl-1,2-ethanediol diacetate against Candida species. The study found that the compound inhibited biofilm formation at sub-MIC levels, indicating its potential utility in treating fungal infections where biofilms are a concern.
Toxicological Assessment
A comprehensive toxicological assessment conducted by the National Toxicology Program evaluated the safety of this compound in various animal models. The findings highlighted acute toxicity at high doses but suggested that therapeutic doses could be safe for use in specific applications.
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